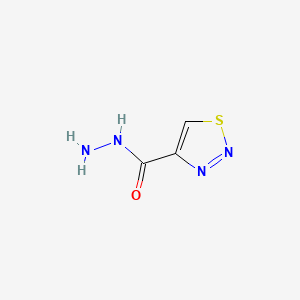

1,2,3-Thiadiazole-4-carbohydrazide

CAS No.: 4100-18-9

Cat. No.: VC1960232

Molecular Formula: C3H4N4OS

Molecular Weight: 144.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4100-18-9 |

|---|---|

| Molecular Formula | C3H4N4OS |

| Molecular Weight | 144.16 g/mol |

| IUPAC Name | thiadiazole-4-carbohydrazide |

| Standard InChI | InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) |

| Standard InChI Key | GBBQRNGEDIWRJI-UHFFFAOYSA-N |

| SMILES | C1=C(N=NS1)C(=O)NN |

| Canonical SMILES | C1=C(N=NS1)C(=O)NN |

Introduction

Structural Properties and Physicochemical Characteristics

1,2,3-Thiadiazole-4-carbohydrazide is a heterocyclic compound containing a 1,2,3-thiadiazole ring with a carbohydrazide functional group attached at the 4-position. The molecular formula is C₃H₄N₄OS with a molecular weight of 144.16 g/mol . The compound is characterized by a five-membered aromatic ring containing three nitrogen atoms and one sulfur atom in a specific arrangement, with the carbohydrazide group (-CONHNH₂) extending from the ring structure.

Basic Identification Data

| Property | Value |

|---|---|

| Chemical Name | 1,2,3-Thiadiazole-4-carbohydrazide |

| Synonyms | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide; thiadiazole-4-carbohydrazide |

| CAS Number | 4100-18-9 |

| Molecular Formula | C₃H₄N₄OS |

| Molecular Weight | 144.16 g/mol |

| IUPAC Name | thiadiazole-4-carbohydrazide |

| SMILES | C1=C(N=NS1)C(=O)NN |

Structural Features

The 1,2,3-thiadiazole ring represents the core structure of this compound. This heterocyclic system contains adjacent nitrogen atoms at positions 1 and 2, followed by a sulfur atom at position 3, creating a unique electronic distribution. The carbohydrazide group at position 4 extends the molecule's hydrogen bonding capabilities, making it a versatile functional handle for further derivatization.

Synthesis Methods

Several synthetic approaches can be employed to prepare 1,2,3-Thiadiazole-4-carbohydrazide, based on general methods for thiadiazole derivatives synthesis.

Alternative Methods

Alternative synthetic approaches include:

-

Cycloaddition of diazoalkanes onto a C=S bond (Pechmann synthesis)

-

Heterocyclization of α-diazo thiocarbonyl compounds (Wolff synthesis)

-

Ring transformation of other sulfur-containing heterocyclic compounds

Chemical Properties and Reactivity

General Reactivity

The chemical behavior of 1,2,3-Thiadiazole-4-carbohydrazide is influenced by both the thiadiazole ring and the carbohydrazide functional group. The 1,2,3-thiadiazole ring typically shows remarkable stability under various reaction conditions.

Research has shown that the 1,2,3-thiadiazole ring demonstrates resistance to reduction by ordinary reducing agents. As demonstrated in a study by researchers, ethyl 1,2,3-thiadiazole-4-carboxylate resists reduction by conventional means, with most attempts resulting in either recovery of the unchanged substrate or decomposition to intractable mixtures .

Reactivity of the Carbohydrazide Group

The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can participate in various reactions:

-

Condensation with aldehydes and ketones to form hydrazones

-

Acylation reactions to form N-acyl derivatives

-

Cyclization reactions to form other heterocycles

This reactivity makes 1,2,3-Thiadiazole-4-carbohydrazide a valuable precursor for synthesizing more complex compounds.

Derivatization Examples

The carbohydrazide group of 1,2,3-Thiadiazole-4-carbohydrazide readily reacts with aromatic aldehydes to form corresponding hydrazones. For example, condensation with 4-methylbenzaldehyde yields N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (CAS: 477872-12-1) .

Applications and Research Interest

Pharmaceutical Applications

The potential pharmaceutical applications of 1,2,3-Thiadiazole-4-carbohydrazide include:

-

Precursor for the synthesis of biologically active derivatives

-

Scaffold for developing antimicrobial agents

-

Building block for anticancer drug candidates

-

Component in anti-inflammatory formulations

Chemical Applications

In chemical research, 1,2,3-Thiadiazole-4-carbohydrazide serves as:

-

An intermediate in organic synthesis

-

A precursor for heterocyclic transformations

-

A reagent for introducing the thiadiazole moiety into complex molecules

Derivatives and Related Compounds

Several derivatives of 1,2,3-Thiadiazole-4-carbohydrazide have been synthesized and studied for their biological properties.

Schiff Base Derivatives

Condensation of 1,2,3-Thiadiazole-4-carbohydrazide with various aromatic aldehydes yields Schiff base derivatives with enhanced biological activities. For example:

N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (C₁₁H₁₀N₄OS, MW: 246.29) is formed through the reaction with 4-methylbenzaldehyde .

Structurally Related Compounds

Several structurally related compounds have been studied:

-

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide (C₉H₈N₄OS, MW: 220.25)

-

1,3,4-Thiadiazole-2-amine derivatives, which share the thiadiazole core but with different substitution patterns

Comparison with Other Thiadiazole Isomers

Different thiadiazole isomers show distinct chemical and biological properties:

1,3,4-Thiadiazole derivatives possess antimicrobial, antitubercular, antimalarial, analgesic, anticonvulsant, anti-inflammatory, and anticancer activities . Compared to 1,3,4-oxadiazole, the sulfur atom of 1,3,4-thiadiazole imparts improved lipid solubility, and its mesoionic nature contributes to good tissue permeability .

Future Research Directions

Synthetic Methodologies

Future research could focus on developing more efficient and environmentally friendly synthetic routes to 1,2,3-Thiadiazole-4-carbohydrazide. Potential areas include:

-

Green chemistry approaches using less toxic reagents than thionyl chloride

-

One-pot synthesis methods similar to those developed for other thiadiazole derivatives

-

Microwave-assisted synthetic procedures for improved yields and shorter reaction times

Biological Activity Exploration

Further research into the biological activities of 1,2,3-Thiadiazole-4-carbohydrazide and its derivatives could include:

-

Systematic screening against various pathogens and cell lines

-

Structure-activity relationship studies to optimize activity

-

Mechanism of action investigations

-

In vivo efficacy and toxicity studies

Pharmaceutical Development

The development of 1,2,3-Thiadiazole-4-carbohydrazide-based pharmaceutical candidates might involve:

-

Formulation studies to improve bioavailability

-

Combination with other active moieties to create hybrid molecules

-

Targeted delivery systems incorporating the compound

-

Exploration of prodrug approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume